

chemical and physical properties of Indoline-5,6-diol hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indoline-5,6-diol hydrobromide*

Cat. No.: B159926

[Get Quote](#)

An In-Depth Technical Guide to Indoline-5,6-diol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-5,6-diol hydrobromide is a heterocyclic organic compound that has garnered interest in various scientific fields, including medicinal chemistry and materials science. As a derivative of indoline, its structure features a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, with hydroxyl groups substituted at the 5th and 6th positions. This technical guide provides a comprehensive overview of the chemical and physical properties of **Indoline-5,6-diol hydrobromide**, along with detailed experimental protocols and an exploration of its known biological activities.

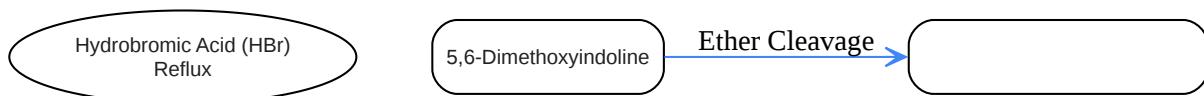
Chemical and Physical Properties

Indoline-5,6-diol hydrobromide is typically a white to brown crystalline powder.^[1] Its chemical structure and key physicochemical properties are summarized in the tables below. The presence of the hydrobromide salt enhances the compound's stability and water solubility.

Table 1: General Information

Property	Value	Reference(s)
IUPAC Name	2,3-dihydro-1H-indole-5,6-diol;hydrobromide	[2]
Synonyms	5,6-Dihydroxyindoline hydrobromide, 5,6-Indolinediol hydrobromide	
CAS Number	138937-28-7	[2]
Molecular Formula	C ₈ H ₁₀ BrNO ₂	[2]
Molecular Weight	232.07 g/mol	[2]

Table 2: Physical Properties


Property	Value	Reference(s)
Appearance	White to Brown powder/crystal	[1]
Melting Point	231.0 to 235.0 °C	
Boiling Point	378.8 ± 42.0 °C (Predicted)	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]
Storage	Refrigerated (0-10°C), under inert gas, protected from air and heat	

Experimental Protocols

Synthesis of Indoline-5,6-diol Hydrobromide

A common method for the synthesis of **Indoline-5,6-diol hydrobromide** involves the ether cleavage of 5,6-dimethoxyindoline using a strong acid like hydrobromic acid.[\[4\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

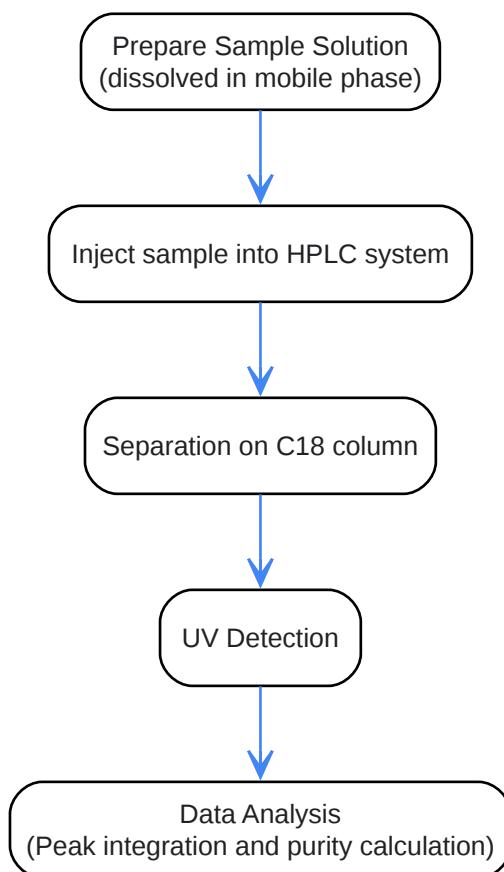
Caption: Synthesis of **Indoline-5,6-diol hydrobromide**.

Detailed Protocol:[4]

- Reaction Setup: In a stirred vessel under a nitrogen atmosphere, introduce 100 g (0.6 mole) of 5,6-dimethoxyindoline.
- Addition of Reagent: Carefully add 500 ml of a 62% aqueous hydrobromic acid solution (6.6 moles of HBr).
- Reaction: Gently heat the reaction mixture to reflux and maintain it for 5 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 60°C and filter.
 - Allow the filtrate to crystallize overnight with ice cooling.
 - Collect the resulting crystals by suction filtration.
 - Dry the product in vacuo.

This process yields **Indoline-5,6-diol hydrobromide** with a purity of approximately 97.8% as determined by HPLC.[4]

Analytical Methods


High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be employed to determine the purity of **Indoline-5,6-diol hydrobromide**. While a specific, validated method for the hydrobromide salt is not readily available in the public domain, a general method for indoline analysis can be adapted.[5]

Table 3: HPLC Parameters (Adapted)

Parameter	Condition
Column	C18 reverse-phase column
Mobile Phase	Isocratic mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water
Detection	UV detector

General Experimental Workflow for HPLC Analysis:

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis.

Spectroscopic Data

While specific spectra for **Indoline-5,6-diol hydrobromide** are not widely published, data for the related compound 5,6-dihydroxyindole provides valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (300 MHz, DMSO-d₆) of 5,6-dihydroxyindole: δ 10.41 (s, 1H, NH), 8.47 (s, 1H, OH), 8.21 (s, 1H, OH), 7.04-6.94 (m, 1H), 6.81 (s, 1H), 6.74 (s, 2H), 6.18 – 6.05 (m, 1H).[6]
- ^{13}C NMR (101 MHz, DMSO-d₆) of 5,6-dihydroxyindole: δ 142.5, 140.4, 130.3, 122.5, 120.2, 104.4, 100.1, 97.1.[6]

Infrared (IR) Spectroscopy

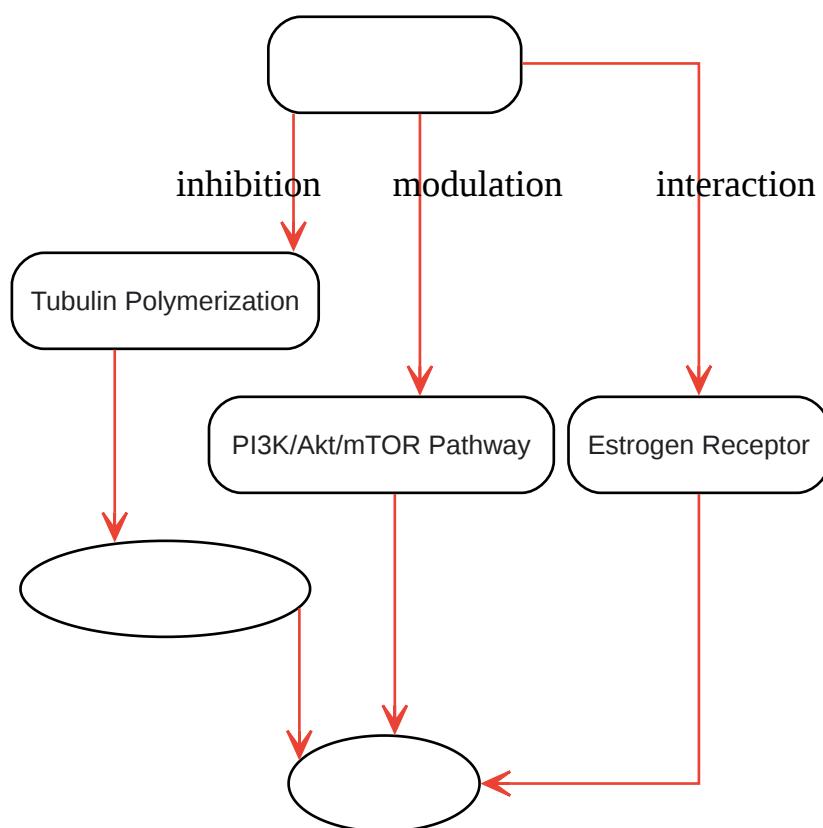
The IR spectrum of 5,6-dihydroxyindole shows characteristic peaks corresponding to various functional groups.[6]

- Broad peak around 3434 cm⁻¹: O-H and N-H stretching vibrations.
- Peaks between 3121 and 3045 cm⁻¹: C-H stretching of the aromatic ring.
- Peaks around 1629 and 1583 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of 5,6-dihydroxyindole (ESI+) shows a molecular ion peak (M+H)⁺ at m/z 150.0546.[6]

Biological Activities and Potential Mechanisms of Action

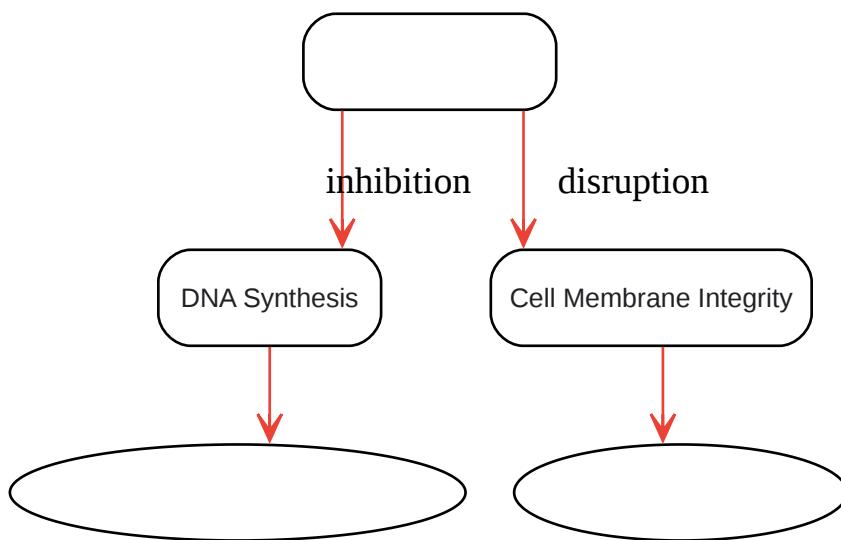

Indoline-5,6-diol hydrobromide and related indole derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.

Anticancer Activity

Indole compounds are known to exhibit anticancer properties through various mechanisms.

While the specific mechanism for **Indoline-5,6-diol hydrobromide** is not yet fully elucidated, related indole derivatives have been shown to:

- Inhibit Tubulin Polymerization: Some indole derivatives can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. [7][8]
- Modulate Signaling Pathways: Indole compounds have been reported to interfere with key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cell growth, proliferation, and survival.
- Interact with Hormone Receptors: Certain indole derivatives can bind to estrogen receptors, potentially modulating their activity and impacting the growth of hormone-dependent cancers.


[Click to download full resolution via product page](#)

Caption: Potential anticancer mechanisms of indole derivatives.

Antibacterial Activity

The antibacterial potential of indole derivatives has also been recognized. The proposed mechanisms of action include:

- Inhibition of DNA Synthesis: Some indole compounds can interfere with bacterial DNA replication, leading to the inhibition of bacterial growth.[9]
- Disruption of Cell Membrane: Certain indole derivatives may disrupt the integrity of the bacterial cell membrane, causing leakage of cellular contents and cell death.[10]

[Click to download full resolution via product page](#)

Caption: Potential antibacterial mechanisms of indole derivatives.

Applications

Currently, the primary application of **Indoline-5,6-diol hydrobromide** is in the cosmetic industry as a component of hair dye formulations.[11] Its ability to undergo oxidation to form colored compounds makes it suitable for this purpose. In the realm of research, it serves as a valuable building block for the synthesis of more complex, biologically active molecules.

Safety and Handling

Indoline-5,6-diol hydrobromide is harmful if swallowed and causes serious eye damage. It is essential to handle this compound with appropriate personal protective equipment, including

gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Indoline-5,6-diol hydrobromide is a compound with established utility in the cosmetics industry and significant potential in medicinal chemistry. This guide has summarized its key chemical and physical properties, provided a detailed synthesis protocol, and outlined its known and potential biological activities. Further research is warranted to fully elucidate the specific mechanisms of action of this compound, which could pave the way for its development as a therapeutic agent. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals interested in exploring the properties and applications of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,6-Dihydroxyindoline HBr | CAS#:29539-03-5 | Chemsoc [chemsoc.com]
- 2. 5,6-Dihydroxyindoline hydrobromide | C8H10BrNO2 | CID 22020437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

- 11. 5,6-DIHYDROXYINDOLINE | 29539-03-5 [chemicalbook.com]
- To cite this document: BenchChem. [chemical and physical properties of Indoline-5,6-diol hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159926#chemical-and-physical-properties-of-indoline-5-6-diol-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com